

Spectroscopic Profile of Ethyl 4-acetoxybutanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-acetoxybutanoate

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This technical guide provides an in-depth overview of the spectroscopic data for **Ethyl 4-acetoxybutanoate**, a compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **Ethyl 4-acetoxybutanoate**.

^1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.12	Quartet	2H	-OCH ₂ CH ₃
4.06	Triplet	2H	-CH ₂ O-
2.34	Triplet	2H	-COCH ₂ -
2.04	Singlet	3H	-COCH ₃
1.98	Quintet	2H	-CH ₂ CH ₂ CH ₂ -
1.25	Triplet	3H	-OCH ₂ CH ₃

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Assignment
173.2	C=O (Butanoate)
171.0	C=O (Acetoxy)
63.8	-OCH ₂ CH ₃
60.5	-CH ₂ O-
30.5	-COCH ₂ -
24.5	-CH ₂ CH ₂ CH ₂ -
20.9	-COCH ₃
14.2	-OCH ₂ CH ₃

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2965	Medium	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)
1240	Strong	C-O stretch (ester)
1170	Strong	C-O stretch (ester)

Sample Preparation: Liquid Film

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Ethyl 4-acetoxybutanoate** (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.[1][2][3] The solution is transferred to a 5 mm NMR tube.

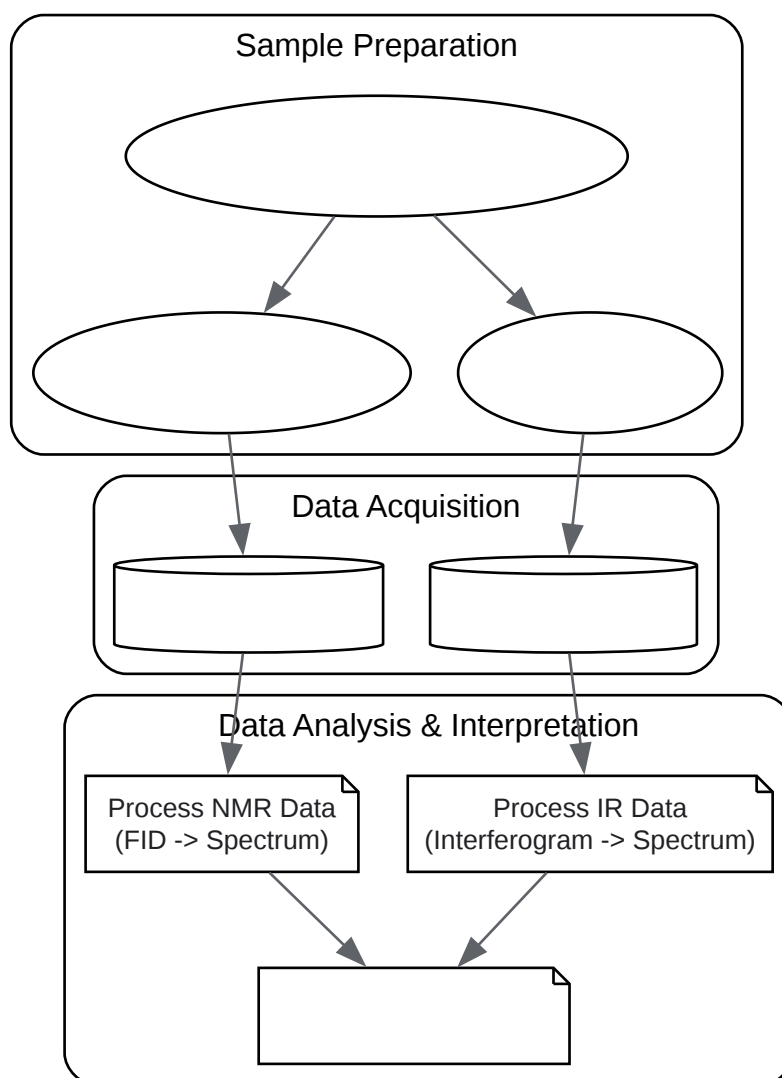
The NMR spectra are recorded on a spectrometer operating at a standard frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[4] For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **Ethyl 4-acetoxybutanoate** is placed directly onto the ATR crystal.[5][6][7] A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis.[7] The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The resulting spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **Ethyl 4-acetoxybutanoate**.



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Caption: General workflow for spectroscopic analysis.

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